Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. It appears as a buff-colored powder and has a melting point range of 284-290 °C. The compound is categorized under quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Et 4-HO-6-MeQ-3-COOH) is an organic compound containing nitrogen and oxygen. It is classified as an ester. Several chemical suppliers offer Et 4-HO-6-MeQ-3-COOH for research purposes [, , ].
The biological activities of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate are significant, particularly in pharmacology. Compounds in this class have been studied for their:
Several synthesis methods have been reported for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate:
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate finds applications in various fields:
Interaction studies involving Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate has several structural analogs that share similar properties but differ in specific functional groups or structural elements. Here is a comparison with notable similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | C₁₃H₁₃NO₄ | Contains a methoxy group instead of a methyl group. |
| Ethyl 4-hydroxy-6-methylquinoline-8-carboxylate | C₁₃H₁₃NO₄ | Carboxylic group is at position 8 instead of 3. |
| Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | Contains a chlorine substituent at position 8. |
These compounds illustrate the diversity within the quinoline family while highlighting the unique features of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, such as its specific biological activities and potential applications in medicinal chemistry .